Impact of Alpha-Fluorination on Metabolic Stability in 3,4-Dihydroquinazoline Series
The alpha-fluoro substituent in the target compound's class is a key determinant of metabolic stability. In a direct head-to-head study, the fluorinated 3,4-dihydroquinazoline derivative 8h (KCP10068F) demonstrated approximately a 2-fold improvement in liver microsomal stability in both rat and human species compared to the non-fluorinated lead compound KYS05090S [1]. This class-level evidence supports the procurement of fluorinated building blocks, like methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate, over non-fluorinated analogs when metabolic stability is a critical design parameter for downstream candidates. A critical caveat is that quantitative stability data specifically for this methyl ester are not publicly available; this is a class-level inference (Evidence_Tag: Class-level inference).
| Evidence Dimension | Liver microsomal stability (fold-change vs. non-fluorinated lead) |
|---|---|
| Target Compound Data | Data not available for the methyl ester itself; class-level data for fluorinated congener 8h (KCP10068F) is used as a representative. |
| Comparator Or Baseline | Non-fluorinated lead compound KYS05090S |
| Quantified Difference | Approximately 2-fold increase in metabolic stability (rat and human) for the fluorinated analog 8h vs. KYS05090S |
| Conditions | In vitro liver microsomal stability assay; rat and human species |
Why This Matters
For procurement decisions where the building block is intended for lead optimization, this class-level evidence suggests that fluorine-containing intermediates offer a documented path to improving metabolic stability, a key driver of candidate progression.
- [1] Kim, J. H., Jeong, H. R., Jung, D. W., et al. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorg. Med. Chem. 2017, 25, 4656–4664. View Source
